molecular formula C7H10N4S B3351190 Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]- CAS No. 340737-11-3

Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]-

Cat. No.: B3351190
CAS No.: 340737-11-3
M. Wt: 182.25 g/mol
InChI Key: YYZCEOGYVYXDPC-BJMVGYQFSA-N
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Description

Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]- is a thiosemicarbazone derivative characterized by a pyrrole substituent. Thiosemicarbazones are known for their versatile biological activities, including antimicrobial, anticancer, and antioxidant properties. The pyrrole moiety in this compound likely influences its electronic properties and binding interactions with biological targets, distinguishing it from analogs with other aromatic substituents .

Properties

IUPAC Name

[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4S/c1-5(10-11-7(8)12)6-3-2-4-9-6/h2-4,9H,1H3,(H3,8,11,12)/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZCEOGYVYXDPC-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)C1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)N)/C1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425600
Record name Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340737-11-3
Record name Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]- typically involves the reaction of hydrazinecarbothioamide with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process generally involves the formation of an imine intermediate, which then undergoes further reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under various conditions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

Medicinal Chemistry Applications

Hydrazinecarbothioamide derivatives have been extensively studied for their potential therapeutic effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Recent research has focused on the design and synthesis of pyrrol-2-yl derivatives as dual inhibitors of acetylcholinesterase (AChE) and BACE 1, both of which play critical roles in AD pathology.

1.1. Dual Inhibition of AChE and BACE 1

A study highlighted the synthesis of 40 derivatives of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide, which were evaluated for their inhibitory potential against AChE and BACE 1. The findings indicated that these compounds exhibited favorable physicochemical properties and significant inhibitory activity, suggesting their potential as therapeutic agents for AD .

Table 1: Inhibitory Activity of Pyrrol-2-yl Derivatives

CompoundAChE Inhibition (%)BACE 1 Inhibition (%)
1a8578
2b9082
3c7570

1.2. Antimicrobial Activity

Another area of interest is the antimicrobial potential of hydrazinecarbothioamide derivatives. Research has demonstrated that certain derivatives exhibit promising antimicrobial activity against various pathogens. For instance, conformational analysis revealed that specific hydrazinecarbothioamide derivatives possess significant in vitro antimicrobial properties .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundMinimum Inhibitory Concentration (MIC)
N-Allyl-2-(5-Fluoro-2-Oxo-1-Piperidin-1-Ylmethyl-Indolin-3-Ylidene)32 µg/mL
N-(4-Chlorophenyl)-2-(pyrrole-2-carbonyl)hydrazinecarbothioamide16 µg/mL

Material Science Applications

Hydrazinecarbothioamide derivatives are also utilized in material science, particularly in the modification of silica gel for ion sorption studies. The chemical immobilization of these compounds onto silica gel has demonstrated efficacy in the sorption of metal ions such as Cu(II), Ni(II), and Co(II), making them valuable for environmental remediation applications .

Table 3: Ion Sorption Capacity of Modified Silica Gel

Metal IonSorption Capacity (mg/g)
Cu(II)45
Ni(II)38
Co(II)30

3.1. Synthesis and Characterization

The synthesis of various hydrazinecarbothioamide derivatives has been documented, emphasizing their structural characterization through techniques such as NMR and mass spectrometry. One study focused on the synthesis of S-alkyl derivatives and their biological evaluations, confirming the prospects for further research into these compounds .

3.2. Computational Studies

Computational approaches have been employed to predict the behavior and reactivity of hydrazinecarbothioamide derivatives. Density Functional Theory (DFT) calculations have provided insights into their electronic properties, stability, and potential interactions with biological targets .

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Thiosemicarbazone derivatives differ primarily in their substituent groups, which significantly affect their chemical behavior and bioactivity. Below is a comparative analysis of key analogs:

Compound Substituent Key Structural Features Biological Activity Reference
Target compound 1H-Pyrrol-2-yl Pyrrole ring enhances π-π interactions and metal chelation Anticancer, antimicrobial (potential)
(E)-2-[1-(Pyridin-3-yl)ethylidene]hydrazinecarbothioamide Pyridin-3-yl Pyridine improves solubility and coordination with transition metals Antioxidant, hMAO-B inhibition
(E)-2-[1-(4-Bromophenyl)ethylidene]hydrazinecarbothioamide 4-Bromophenyl Bromine atom increases lipophilicity and electron-withdrawing effects Precursor for imidazolidinone derivatives
2-[1-(2-Oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide Coumarin Coumarin moiety enhances fluorescence and antibacterial activity Antibacterial (E. coli MTCC 443)
2-[1-(Benzofuran-2-yl)ethylidene]hydrazinecarbothioamide Benzofuran Benzofuran improves planarity and aromatic stacking Intermediate for thiazole synthesis
(E)-2-[1-(3-Hydroxyphenyl)ethylidene]hydrazinecarbothioamide 3-Hydroxyphenyl Hydroxyl group enables hydrogen bonding and antioxidant activity Crystal structure studied for hydrogen bonding

Physicochemical Properties

  • Crystallography : (E)-2-[1-(2,4-Dihydroxyphenyl)ethylidene]hydrazinecarbothioamide forms hydrogen-bonded networks, enhancing stability .
  • Spectroscopy : All compounds are characterized by ¹H-NMR, ¹³C-NMR, and FT-IR, with pyrrole derivatives showing distinct NH and C=S stretches at ~3300 cm⁻¹ and ~1250 cm⁻¹, respectively .

Biological Activity

Hydrazinecarbothioamide, specifically the compound 2-[1-(1H-pyrrol-2-yl)ethylidene]-, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.

The synthesis of hydrazinecarbothioamide derivatives often involves the reaction of hydrazine with various carbonyl compounds, leading to the formation of thioamide structures. The incorporation of pyrrole rings into these compounds enhances their biological activity due to the unique electronic properties imparted by the heterocyclic structure. For instance, studies have shown that derivatives synthesized from pyrrole exhibit favorable physicochemical properties, making them suitable candidates for further biological evaluation .

2.1 Antimicrobial Activity

Research indicates that hydrazinecarbothioamide derivatives possess significant antimicrobial properties. In vitro studies have demonstrated that these compounds exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, compounds derived from pyrrole and hydrazine have shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

2.2 Anticancer Properties

The anticancer potential of hydrazinecarbothioamide derivatives has been explored in several studies. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of reactive oxygen species (ROS) levels and the activation of caspases. For instance, one study reported that certain derivatives displayed cytotoxic effects on colon carcinoma cells (HCT-15), indicating their potential as anticancer agents .

2.3 Anti-inflammatory Effects

Anti-inflammatory activities have also been attributed to hydrazinecarbothioamide derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models. The structure-activity relationship (SAR) studies suggest that modifications on the pyrrole ring can enhance anti-inflammatory efficacy .

3.1 In Vitro Evaluations

Recent evaluations using various assays such as the Ellman assay for acetylcholinesterase inhibition have shown that pyrrole-containing hydrazine derivatives can effectively inhibit key enzymes involved in neurodegenerative diseases like Alzheimer's .

CompoundIC50 Value (µM)Activity
5g38.26 ± 1.34AChE Inhibition
5b45.38 ± 0.75AChE Inhibition
5m47.24 ± 1.27AChE Inhibition

3.2 Structure-Activity Relationship (SAR)

The SAR analysis indicates that substituents on the hydrazine moiety significantly influence biological activity. For example, variations in hydrophobicity and electronic properties of substituents can enhance binding affinity to target proteins involved in disease mechanisms .

4.

Hydrazinecarbothioamide, particularly those containing pyrrole moieties, presents a diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Ongoing research continues to explore these compounds' therapeutic potential, with promising results suggesting their utility in drug development.

Q & A

Q. Table 1: Representative Synthetic Routes

PrecursorSolventTemperature (°C)Time (h)Yield (%)Reference
1H-pyrrole-2-carbaldehydeEthanol80678
Cyclopentenone derivativeMethanol70485
Aromatic aldehydesEthanol/AcOH75565–92

Basic: What spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

  • X-ray Crystallography : The gold standard for unambiguous structural determination. Use SHELX programs for data refinement (e.g., SHELXL for small-molecule structures) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .
  • Spectroscopy :
    • NMR : Confirm proton environments (e.g., NH and pyrrole protons at δ 10–12 ppm) .
    • FT-IR : Identify C=S (1060–1200 cm⁻¹) and C=N (1550–1600 cm⁻¹) stretches .

Q. Table 2: Key Crystallographic Parameters

ParameterExample ValueTechniqueReference
Bond length (C=S)1.68 ÅX-ray
H-bond distance (N–H···S)2.89 ÅHirshfeld
Torsion angle (pyrrole)172.3°SHELX refinement

Advanced: How can computational methods like DFT aid in understanding electronic properties?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) basis sets to optimize geometry, calculate frontier orbitals (HOMO-LUMO), and predict reactivity .
  • Molecular Docking : Simulate ligand-protein interactions (e.g., with DNA topoisomerases) using AutoDock Vina .
  • ESP Maps : Visualize charge distribution to identify nucleophilic/electrophilic sites .

Q. Table 3: Computational Parameters for Electronic Analysis

PropertySoftwareBasis SetReference
HOMO-LUMO gapGaussian 096-31G(d)
Binding energy (docking)AutoDock VinaAMBER forcefield

Advanced: What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data with X-ray-derived bond lengths (e.g., C=S stretch in IR vs. crystallographic S···H interactions) .
  • Dynamic Effects : NMR may reflect solution-state conformers, while X-ray captures static solid-state structures .
  • Tautomerism Analysis : Use temperature-dependent NMR to detect keto-enol or thione-thiol equilibria .

Advanced: How do structural modifications impact biological activity (e.g., anticancer)?

Methodological Answer:

  • SAR Studies : Introduce electron-withdrawing groups (e.g., -CN, -CF₃) on the aryl ring to enhance DNA intercalation .
  • Metal Complexation : Coordinate with Cu(II) or Zn(II) to improve cytotoxicity via redox activity .
  • Bioassays : Test against cancer cell lines (e.g., MCF-7) using MTT assays, comparing IC₅₀ values of derivatives .

Q. Table 4: Biological Activity of Derivatives

DerivativeIC₅₀ (μM)Target Cell LineReference
4-CN-phenyl analog12.3MCF-7
Cu(II) complex6.7HeLa

Basic: What are the best practices for handling air-sensitive intermediates?

Methodological Answer:

  • Schlenk Techniques : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
  • Low-Temperature Quenching : Add intermediates to ice-cold solvents to prevent decomposition .
  • Stabilization : Chelate labile intermediates with TEMPO or other radical scavengers .

Advanced: How does the compound coordinate with metal ions, and what are the implications?

Methodological Answer:

  • Coordination Modes : Binds via thione sulfur and hydrazinic nitrogen, forming 5-membered chelate rings .
  • Applications :
    • Catalysis : Mn(II) complexes act as oxidation catalysts .
    • Sensors : Zn(II) complexes exhibit fluorescence for ion detection .

Q. Table 5: Metal Complex Properties

Metal IonGeometryApplicationReference
Cu(II)Square planarAnticancer agent
Zn(II)TetrahedralFluorescent probe

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]-
Reactant of Route 2
Reactant of Route 2
Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.